1,4,5,8-Tetraamino-2,7-bis(4-pentylphenoxy)anthracene-9,10-dione 1,4,5,8-Tetraamino-2,7-bis(4-pentylphenoxy)anthracene-9,10-dione
Brand Name: Vulcanchem
CAS No.: 88600-75-3
VCID: VC17615795
InChI: InChI=1S/C36H40N4O4/c1-3-5-7-9-21-11-15-23(16-12-21)43-27-19-25(37)29-31(33(27)39)36(42)32-30(35(29)41)26(38)20-28(34(32)40)44-24-17-13-22(14-18-24)10-8-6-4-2/h11-20H,3-10,37-40H2,1-2H3
SMILES:
Molecular Formula: C36H40N4O4
Molecular Weight: 592.7 g/mol

1,4,5,8-Tetraamino-2,7-bis(4-pentylphenoxy)anthracene-9,10-dione

CAS No.: 88600-75-3

Cat. No.: VC17615795

Molecular Formula: C36H40N4O4

Molecular Weight: 592.7 g/mol

* For research use only. Not for human or veterinary use.

1,4,5,8-Tetraamino-2,7-bis(4-pentylphenoxy)anthracene-9,10-dione - 88600-75-3

Specification

CAS No. 88600-75-3
Molecular Formula C36H40N4O4
Molecular Weight 592.7 g/mol
IUPAC Name 1,4,5,8-tetraamino-2,7-bis(4-pentylphenoxy)anthracene-9,10-dione
Standard InChI InChI=1S/C36H40N4O4/c1-3-5-7-9-21-11-15-23(16-12-21)43-27-19-25(37)29-31(33(27)39)36(42)32-30(35(29)41)26(38)20-28(34(32)40)44-24-17-13-22(14-18-24)10-8-6-4-2/h11-20H,3-10,37-40H2,1-2H3
Standard InChI Key ORDQJEIMAYVMSK-UHFFFAOYSA-N
Canonical SMILES CCCCCC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=C(C=C5)CCCCC)N)N

Introduction

1,4,5,8-Tetraamino-2,7-bis(4-pentylphenoxy)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone derivatives category. Its molecular formula is C36H40N4O4, and it has a molecular weight of approximately 592.727 g/mol . This compound is notable for its potential applications in organic electronics and as a dye due to its unique structural properties.

Synthesis and Reactivity

The synthesis of 1,4,5,8-Tetraamino-2,7-bis(4-pentylphenoxy)anthracene-9,10-dione involves multi-step organic reactions. These processes require careful control of reaction conditions, including temperature and pH, to ensure the desired product formation without unwanted side reactions. Solvents such as dimethylformamide or dimethyl sulfoxide may be used to facilitate these reactions.

The reactivity of this compound can be influenced by the substituents on the aromatic rings. Electron-donating groups enhance nucleophilicity, while electron-withdrawing groups may reduce it.

Applications and Mechanism of Action

1,4,5,8-Tetraamino-2,7-bis(4-pentylphenoxy)anthracene-9,10-dione finds applications primarily in organic electronics and as a dye. Its ability to absorb light at specific wavelengths leads to its coloration properties, making it useful in textiles and plastics. In biological contexts, its interactions with cellular components could suggest pathways for cytotoxicity or mutagenicity due to structural reactivity.

Applications Table

Application AreaDescription
Organic ElectronicsUtilized for its unique electronic properties
Dye in Textiles and PlasticsProvides coloration due to light absorption

Safety and Handling

Given its hazardous classification, handling and usage of 1,4,5,8-Tetraamino-2,7-bis(4-pentylphenoxy)anthracene-9,10-dione require caution. It is linked to mutagenic responses in certain assays, indicating potential health risks.

Safety Considerations

  • Carcinogenic Potential: Classified as a Category 2 carcinogenic substance.

  • Mutagenic Responses: Linked to mutagenic effects in certain assays.

  • Handling Precautions: Requires careful handling due to hazardous properties.

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